molecular formula C6H9N3O B6202760 6-methoxy-5-methylpyrimidin-4-amine CAS No. 1097180-28-3

6-methoxy-5-methylpyrimidin-4-amine

Cat. No.: B6202760
CAS No.: 1097180-28-3
M. Wt: 139.2
InChI Key:
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Description

6-Methoxy-5-methylpyrimidin-4-amine (MMP) is a synthetic compound with a wide range of applications in the fields of medicine, pharmacology, and biochemistry. MMP is a versatile compound that can be used in the synthesis of various compounds and can be used in the study of biochemical and physiological effects.

Scientific Research Applications

6-methoxy-5-methylpyrimidin-4-amine has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as antifungals, analgesics, and antibiotics. It has also been used in the study of enzyme inhibition, as well as in the study of the effects of drugs on the central nervous system. Additionally, this compound has been used in the study of the effects of environmental pollutants on human health.

Mechanism of Action

6-methoxy-5-methylpyrimidin-4-amine is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of pro-inflammatory compounds, such as prostaglandins, which are involved in the development of inflammation. By inhibiting the activity of this enzyme, this compound can reduce the production of these compounds and thus reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of a variety of enzymes, including cyclooxygenase-2 (COX-2). In vivo studies have also demonstrated that this compound can reduce inflammation and reduce the production of pro-inflammatory compounds. Additionally, this compound has been shown to have anti-angiogenic and anti-oxidant properties, as well as to have the potential to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

6-methoxy-5-methylpyrimidin-4-amine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has a wide range of applications in scientific research, making it a useful tool for studying a variety of biological processes. However, there are also a number of limitations to the use of this compound in laboratory experiments. It is toxic in high concentrations and may be difficult to obtain in large quantities. Additionally, it is difficult to determine the exact concentration of this compound needed for a given experiment, as it can vary depending on the specific application.

Future Directions

6-methoxy-5-methylpyrimidin-4-amine has a wide range of potential applications in scientific research. In the future, it could be used to study the effects of environmental pollutants on human health, as well as to develop new drugs for the treatment of various diseases. Additionally, it could be used to study the effects of drugs on the central nervous system and to develop new compounds with improved efficacy. Finally, it could be used to study the effects of enzyme inhibition and to develop new compounds with improved efficacy.

Synthesis Methods

6-methoxy-5-methylpyrimidin-4-amine can be synthesized through a variety of methods. The most commonly used method is the Biginelli reaction, which involves the condensation of an aldehyde, an ethyl acetoacetate, and urea or thiourea. This reaction is carried out in aprotic solvents, such as dimethylformamide, at temperatures of 80-120°C. Other methods of synthesis include the use of aqueous solutions of sodium hydroxide and hydrochloric acid, as well as the use of sodium ethoxide and ethyl acetoacetate in ethanol.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methoxy-5-methylpyrimidin-4-amine involves the reaction of 2,4,5-trimethoxypyrimidine with methylamine followed by reduction of the resulting intermediate.", "Starting Materials": [ "2,4,5-trimethoxypyrimidine", "Methylamine", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: 2,4,5-trimethoxypyrimidine is dissolved in methanol.", "Step 2: Methylamine is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 3: Sodium borohydride is added to the reaction mixture and the mixture is stirred for several hours at room temperature.", "Step 4: The reaction mixture is quenched with water and the resulting solid is filtered and washed with water.", "Step 5: The solid is dried under vacuum to yield 6-methoxy-5-methylpyrimidin-4-amine as a white powder." ] }

1097180-28-3

Molecular Formula

C6H9N3O

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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